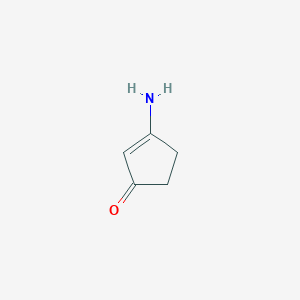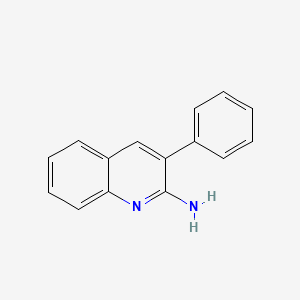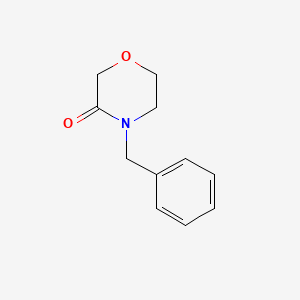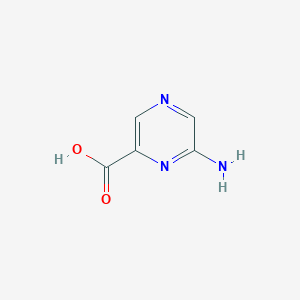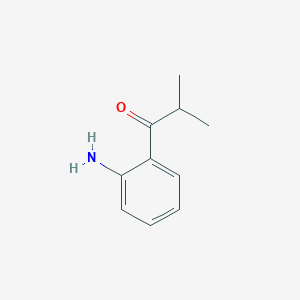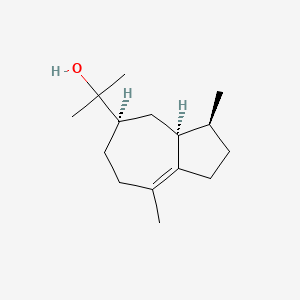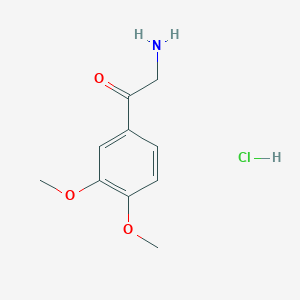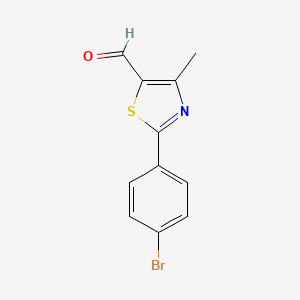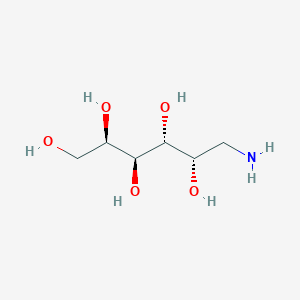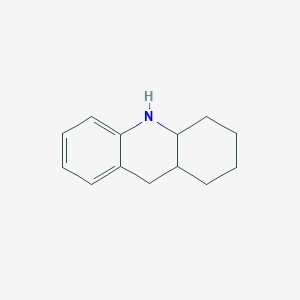
1,2,3,4,4a,9,9a,10-Octahydroacridine
Descripción general
Descripción
1,2,3,4,4a,9,9a,10-Octahydroacridine is a nitrogen-containing heterocyclic compound. It is a derivative of acridine, which is a well-known aromatic heterocycle. The structure of this compound consists of a fused ring system with nitrogen atoms, making it an important compound in organic chemistry and pharmaceutical research.
Mecanismo De Acción
Mode of Action
It is known that the compound is formed through the hydrogenation of acridine . This process involves a commercial Pd–Al2O3 catalyst and occurs through a consecutive pathway .
Biochemical Pathways
The compound is part of a consecutive pathway in the hydrogenation of acridine . This pathway competes with the hydrogenative isomerization of 9,10-dihydroacridine to 1,2,3,4,5,6,7,8-octahydroacridine .
Action Environment
It is known that the selectivity for the hydrogenated products in the reaction pathway is controlled by either kinetics or thermodynamics according to the reaction conditions . The stereoselectivity is governed by the preference in adsorption of the intermediates on the catalyst surface at a lower reaction temperature (150 °C); however, a higher temperature (250 °C) produces the thermodynamically stable products through equilibrium control .
Análisis Bioquímico
Biochemical Properties
1,2,3,4,4a,9,9a,10-Octahydroacridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in hydrogenation reactions, such as those converting acridine to this compound
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how this compound impacts cellular function and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, it has been observed to inhibit certain enzymes involved in hydrogenation reactions . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . Understanding these molecular mechanisms is crucial for elucidating the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies are necessary to fully understand the temporal effects of this compound in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by enzymes involved in hydrogenation reactions, leading to the formation of specific metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,9,9a,10-Octahydroacridine can be synthesized through the catalytic hydrogenation of acridine. The process involves the use of a commercial palladium-alumina catalyst under variable conditions. The reaction proceeds through a consecutive pathway, starting with acridine, followed by 9,10-dihydroacridine, and finally yielding this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through the hydrogenation of acridine using platinum or palladium on carbon catalysts. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,4a,9,9a,10-Octahydroacridine undergoes various chemical reactions, including:
Hydrogenation: The compound can be further hydrogenated to form fully saturated derivatives.
Oxidation: It can be oxidized to form corresponding acridine derivatives.
Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Palladium or platinum catalysts under high pressure and temperature.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Hydrogenation: Fully saturated derivatives of acridine.
Oxidation: Acridine derivatives with various functional groups.
Substitution: Substituted acridine derivatives with different nucleophiles attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
1,2,3,4,4a,9,9a,10-Octahydroacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex nitrogen-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxymethyl-1,2,3,4,4a,9,9a,10-Octahydroacridine: A derivative with a hydroxymethyl group attached to the nitrogen atom.
1,2,3,4,5,6,7,8-Octahydroacridine: A fully saturated derivative of acridine.
Uniqueness
1,2,3,4,4a,9,9a,10-Octahydroacridine is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1,2,3,4,4a,9,9a,10-octahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,11,13-14H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKFQONDQVMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491352 | |
| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92039-20-8 | |
| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92039-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to access substituted 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Domino Imine Condensation/Intramolecular Polar [4π+ + 2π]-Cycloaddition: This method utilizes anilines and ω-unsaturated aldehydes as starting materials in the presence of a Lewis acid catalyst like BF3·Et2O. This reaction proceeds with high diastereoselectivity, favoring the formation of specific stereoisomers. [, ]
- Annulation Reactions with 2-Aminobuta-1,3-dienes: This approach involves reacting 4-silyloxyquinolinium triflates or 4-silyloxy-1-benzothiopyrylium triflates with 2-aminobuta-1,3-dienes. This method offers another pathway to construct the octahydroacridine core, potentially leading to diverse substitution patterns. []
Q2: What insights into the stereochemistry of this compound and its derivatives are provided by the research?
A2: The research emphasizes the significant role of stereochemistry in these compounds:
- Diastereoselective Synthesis: The domino imine condensation/intramolecular polar [4π+ + 2π]-cycloaddition method yields products with high diastereoselectivity. This selectivity arises from the preference for specific transition states during the cycloaddition step, as supported by experimental and computational studies. [, ]
- Conformational Analysis: Studies on this compound itself have explored its conformational preferences. [] This information is crucial for understanding the compound's interactions in different chemical environments.
- Crystallographic Studies: X-ray crystallography has been instrumental in unambiguously determining the relative configuration of synthesized octahydroacridine derivatives. This structural information aids in understanding structure-activity relationships and designing further studies. [, ]
Q3: How does the catalytic hydrogenation of acridine provide insights into the formation and stability of octahydroacridine derivatives?
A3: Research on the catalytic hydrogenation of acridine reveals a complex reaction network with implications for octahydroacridine synthesis:
- Reaction Pathways and Intermediates: The hydrogenation proceeds through a series of intermediates, including 9,10-dihydroacridine and tetrahydroacridine derivatives. This highlights the possibility of accessing various hydrogenation products depending on the reaction conditions. []
- Kinetic and Thermodynamic Control: The selectivity of the hydrogenation towards specific octahydroacridine isomers can be influenced by both kinetic and thermodynamic factors. Lower temperatures favor kinetically controlled products, while higher temperatures can lead to thermodynamically more stable isomers. []
- Computational Insights: Molecular mechanics and quantum chemical calculations provide further understanding of the relative stabilities of different octahydroacridine isomers. This information can guide synthetic strategies and predict reaction outcomes. []
Q4: What are the potential applications of this compound derivatives based on their structural features and reactivity?
A4: While the provided research focuses primarily on synthetic aspects and structural characterization, the unique features of octahydroacridine derivatives suggest potential applications in various fields:
Q5: What analytical techniques are crucial for studying this compound and its derivatives?
A5: The research highlights the importance of a multi-faceted analytical approach:
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are essential for structural characterization, particularly in assigning the relative configuration of stereoisomers. [, ]
- X-Ray Crystallography: This technique provides definitive structural information, enabling the determination of bond lengths, bond angles, and overall molecular conformation. [, , ]
- Gas Chromatography-Infrared Spectroscopy (GC-IR): This combined technique is valuable for identifying and quantifying different stereoisomers, especially in complex reaction mixtures. []
- Computational Methods: Semiempirical calculations and molecular mechanics simulations complement experimental data, providing insights into reaction mechanisms, transition states, and molecular properties. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


